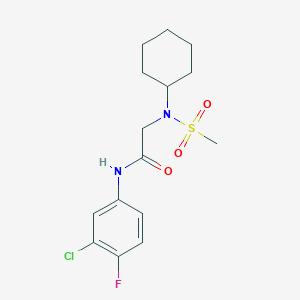
1-(3,3-diphenylpropanoyl)-4-(2-furoyl)piperazine
Overview
Description
1-(3,3-diphenylpropanoyl)-4-(2-furoyl)piperazine is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-furoyl)piperazine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor and anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,3-diphenylpropanoyl)-4-(2-furoyl)piperazine in lab experiments is its potential anti-tumor activity. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further study in this area. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for study.
Future Directions
There are several future directions for research on 1-(3,3-diphenylpropanoyl)-4-(2-furoyl)piperazine. One area of research is in the development of new cancer treatments. This compound has shown promising anti-tumor activity and may be a useful candidate for further study in this area. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs that target specific enzymes. Finally, future research may focus on improving the synthesis method for this compound, which could lead to higher yields and greater availability for study.
Scientific Research Applications
1-(3,3-diphenylpropanoyl)-4-(2-furoyl)piperazine has been studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the activity of certain enzymes.
properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(25-13-15-26(16-14-25)24(28)22-12-7-17-29-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17,21H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXQDCQFCPGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3555610.png)

![10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3555625.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3555628.png)
![5-{[3-(4-tert-butylphenyl)acryloyl]amino}-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B3555630.png)
![N-[1-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3555637.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B3555651.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3555652.png)
![ethyl 4-(4-bromophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3555659.png)
![4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3555662.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3555670.png)
![N-benzyl-4-[(benzylsulfonyl)amino]-N-methylbenzenesulfonamide](/img/structure/B3555682.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B3555696.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3555705.png)